(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.: 617695-01-9
VCID: VC5237860
InChI: InChI=1S/C23H22N2O3S2/c1-15-8-10-16(11-9-15)14-25-18-7-4-3-6-17(18)19(21(25)26)20-22(27)24(23(29)30-20)12-5-13-28-2/h3-4,6-11H,5,12-14H2,1-2H3/b20-19-
SMILES: CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCOC)C2=O
Molecular Formula: C23H22N2O3S2
Molecular Weight: 438.56

(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

CAS No.: 617695-01-9

Cat. No.: VC5237860

Molecular Formula: C23H22N2O3S2

Molecular Weight: 438.56

* For research use only. Not for human or veterinary use.

(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one - 617695-01-9

Specification

CAS No. 617695-01-9
Molecular Formula C23H22N2O3S2
Molecular Weight 438.56
IUPAC Name (5Z)-3-(3-methoxypropyl)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C23H22N2O3S2/c1-15-8-10-16(11-9-15)14-25-18-7-4-3-6-17(18)19(21(25)26)20-22(27)24(23(29)30-20)12-5-13-28-2/h3-4,6-11H,5,12-14H2,1-2H3/b20-19-
Standard InChI Key QECKEMOMIXWTCO-VXPUYCOJSA-N
SMILES CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCOC)C2=O

Introduction

The compound (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule with significant potential in medicinal chemistry. It belongs to a class of compounds known for their diverse biological activities, including anticancer and antimicrobial properties. This article provides an in-depth analysis of its chemical structure, properties, synthesis methods, and biological activities.

Molecular Formula and Weight

  • Molecular Formula: C23H22N2O3S2

  • Molecular Weight: 390.52 g/mol

Structural Features

The compound features several notable structural components:

  • Thiazolidinone Ring: Contains a thiazolidinone moiety, which is critical for its biological activity.

  • Indole Core: The indole structure contributes to its pharmacological properties.

  • Methoxy Propyl Group: Enhances solubility and may influence biological interactions.

Chemical Identifiers

  • CAS Number: 617695-01-9

  • InChIKey: A unique identifier for chemical substances that facilitates database searches.

Synthesis Methods

The synthesis of the compound typically involves multi-step organic reactions. The following general approach outlines the synthetic pathway:

  • Formation of Thiazolidinone Derivative:

    • A thiazolidinone is synthesized through a condensation reaction involving appropriate thioketones and amines.

  • Indole Formation:

    • The indole component is constructed using traditional indole synthesis methods such as Fischer indole synthesis or related cyclization techniques.

  • Final Coupling Reaction:

    • The thiazolidinone derivative is coupled with the indole to form the final product through various coupling strategies like Suzuki or Heck reactions.

Anticancer Activity

Research has demonstrated that compounds similar to (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one exhibit significant anticancer properties:

  • Mechanism of Action: These compounds often induce apoptosis in cancer cells through various pathways, including inhibition of specific kinases involved in cell proliferation.

  • Efficacy Studies: In vitro studies have shown promising results against various cancer cell lines, with IC50 values indicating effective dose ranges.

Research Findings and Data Tables

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